molecular formula C9H6N2O4 B082458 6-Nitro-1h-indole-3-carboxylic acid CAS No. 10242-03-2

6-Nitro-1h-indole-3-carboxylic acid

Cat. No. B082458
CAS RN: 10242-03-2
M. Wt: 206.15 g/mol
InChI Key: MWFVAHOPRCFNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, including 6-Nitro-1H-indole-3-carboxylic acid, involves several methodologies. One common approach for synthesizing indole-2-carboxylic acid, a related compound, employs the reduction of nitrophenyl-based precursors, highlighting the versatility of nitroindole compounds in synthesis processes. For instance, Lavrenov et al. described the transformation of indoline-2-carboxylic acid into its nitro derivatives through nitration, followed by dehydrogenation to obtain methyl nitroindole carboxylates with significant yields (Lavrenov et al., 2002).

Molecular Structure Analysis

The molecular structure of 6-Nitro-1H-indole-3-carboxylic acid, like its related compounds, is characterized by the presence of nitro and carboxylic acid functional groups attached to an indole core. These groups significantly influence the molecule's electronic distribution, hydrogen bonding potential, and overall reactivity. The crystal structure analysis of indole derivatives provides insights into their molecular configurations and interactions, as demonstrated by Lynch et al., who studied the molecular adducts of indole carboxylic acids to understand charge transfer and hydrogen-bonding interactions (Lynch et al., 1998).

Chemical Reactions and Properties

Nitroindoles, including 6-Nitro-1H-indole-3-carboxylic acid, participate in various chemical reactions due to their nitro and carboxylic acid functionalities. These reactions include cycloadditions, nucleophilic substitutions, and reductions. For example, the Ni(ClO4)2-catalyzed regio- and diastereoselective cycloaddition of indoles and aryl oxiranyl-dicarboxylates demonstrates the chemical versatility of nitroindoles in forming complex heterocyclic structures (Zhang et al., 2012).

Physical Properties Analysis

The physical properties of 6-Nitro-1H-indole-3-carboxylic acid, such as solubility, melting point, and optical properties, are influenced by its molecular structure. The nitro group contributes to the compound's reactivity and stability under various conditions. Although specific data on 6-Nitro-1H-indole-3-carboxylic acid might be scarce, related research on nitroindole derivatives provides a basis for understanding the physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties of 6-Nitro-1H-indole-3-carboxylic acid are shaped by its functional groups. The nitro group is a key site for reduction reactions, while the carboxylic acid moiety can participate in esterification and amidation reactions. These functionalities make nitroindole derivatives valuable intermediates in organic synthesis and chemical research, as highlighted in the synthesis of various indole derivatives with substituted groups (Unangst et al., 1987).

Scientific Research Applications

  • Herbicidal Activity
    • Field : Organic Chemistry
    • Application : Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . They act as antagonists to the auxin receptor protein TIR1, which plays a
  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells .
    • Method : The specific methods of application or experimental procedures vary depending on the type of cancer and the specific derivative used .
    • Results : The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in inhibiting the growth of cancer cells .
  • Inhibitors of Hepatitis C Virus NS5B Polymerase

    • Field : Virology
    • Application : Indole derivatives are used as inhibitors of hepatitis C virus NS5B polymerase .
    • Method : The specific methods of application or experimental procedures vary depending on the specific derivative used .
    • Results : The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in inhibiting the replication of the hepatitis C virus .
  • Inhibitor of Botulinum Neurotoxin

    • Field : Toxicology
    • Application : Indole derivatives are used as inhibitors of botulinum neurotoxin .
    • Method : The specific methods of application or experimental procedures vary depending on the specific derivative used .
    • Results : The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in inhibiting the activity of botulinum neurotoxin .
  • Biosynthesis in Plants

    • Field : Plant Physiology
    • Application : Indole-3-carboxylic acid derivatives play an important role in the biosynthesis of certain secondary metabolites in plants .
    • Method : These compounds are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
    • Results : Major derivatives such as glucose conjugates of 5-hydroxyindole-3-carbaldehyde, indole-3-carboxylic acid, and 6-hydroxyindole-3-carboxylic acid were identified .

Safety And Hazards

The safety data sheet for 6-Nitro-1H-indole-3-carboxylic acid indicates that it is a hazardous substance . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Indole derivatives, including 6-Nitro-1h-indole-3-carboxylic acid, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-nitro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFVAHOPRCFNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292418
Record name 6-nitro-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1h-indole-3-carboxylic acid

CAS RN

10242-03-2
Record name 6-Nitro-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1H-indole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10242-03-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.7 g 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)-ethanone are combined with 20 ml of a 40% sodium hydroxide solution solution and refluxed for 4 hours. After cooling to 0° C. the mixture is diluted with a little water and adjusted to pH 1 by the careful addition of concentrated hydrochloric acid. The precipitated solid is suction filtered and dissolved in dichloromethane/methanol 10:1. After drying with magnesium sulphate the solvents are eliminated in vacuo and the residue is extracted from diethyl ether.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1h-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Nitro-1h-indole-3-carboxylic acid
Reactant of Route 3
6-Nitro-1h-indole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Nitro-1h-indole-3-carboxylic acid
Reactant of Route 5
6-Nitro-1h-indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Nitro-1h-indole-3-carboxylic acid

Citations

For This Compound
3
Citations
AV Ivachtchenko, PM Yamanushkin, OD Mitkin… - Pharmaceutical …, 2015 - Springer
… This produced 2.4 g (41%) 5-acetoxy-1,2-dimethyl-6-nitro-1H-indole-3-carboxylic acid ethyl … )methyl)-1-methyl-6-nitro-1H-indole-3-carboxylic acid (compound 14). GC-MS (ESI) [M + H] …
Number of citations: 7 link.springer.com
JS Martin, CJ Mackenzie, IH Gilbert - The Journal of Organic …, 2021 - ACS Publications
… 6-Nitro-1H-indole-3-carboxylic Acid 26b 6-Nitro-1H-indole-3-carboxylic acid 26b (388 mg, 88%) as a yellow powder. H (500 MHz, DMSO-d 6 ): δ 12.53 (1H, br s, NH), 12.35 (1H, br s, …
Number of citations: 2 pubs.acs.org
H Jiang, K Li, M Zeng, C Tan, Z Chen… - The Journal of Organic …, 2022 - ACS Publications
Transition-metal ion catalyzed intramolecular dual C–H activation to construct polycyclic heteroarene skeletons is merited for its step and atom-economic advantages in organic …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.